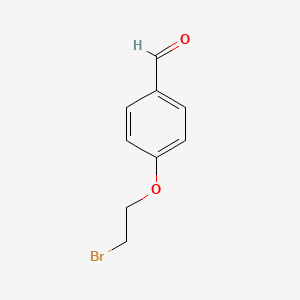

4-(2-Bromoethoxy)benzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHTVCMRNSBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294436 | |

| Record name | 4-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52191-15-8 | |

| Record name | 52191-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromoethoxy)Benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Bromoethoxy Benzaldehyde

Established Synthetic Routes to 4-(2-Bromoethoxy)benzaldehyde

The preparation of this compound is most commonly achieved through a direct etherification of its phenolic precursor. This method is favored for its efficiency and use of readily available starting materials.

The most established and direct route to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-Hydroxybenzaldehyde (B117250) to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-Dibromoethane in a classic SN2 reaction. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com

The general mechanism begins with the treatment of 4-Hydroxybenzaldehyde with a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like ethanol (B145695) or dimethylformamide (DMF). youtube.comyoutube.com The base deprotonates the phenolic hydroxyl group to generate the more nucleophilic potassium or sodium phenoxide salt. This intermediate then reacts with 1,2-Dibromoethane. Since 1,2-Dibromoethane has two electrophilic centers, the reaction conditions are controlled to favor mono-alkylation. Using an excess of the dibromo-reagent can help minimize the formation of a diether byproduct. The SN2 mechanism works best with primary alkyl halides like 1,2-Dibromoethane, leading to good yields. masterorganicchemistry.com

A closely analogous reaction, the synthesis of 4-(benzyloxy)benzaldehyde (B125253) from 4-hydroxybenzaldehyde and benzyl (B1604629) bromide, highlights the typical conditions and high efficiency of this type of synthesis. nih.gov In that preparation, the reactants are refluxed in ethanol with anhydrous potassium carbonate for several hours, achieving a high yield of the desired ether. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers This table is based on an analogous synthesis of 4-(benzyloxy)benzaldehyde.

| Parameter | Condition | Source |

| Starting Aldehyde | 4-Hydroxybenzaldehyde | nih.gov |

| Alkylating Agent | Benzyl Bromide (analogue to 1,2-Dibromoethane) | nih.gov |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Ethanol | nih.gov |

| Temperature | Reflux | nih.gov |

| Reaction Time | 14 hours | nih.gov |

| Yield | 87.4% | nih.gov |

While the Williamson ether synthesis is the predominant method, other multi-step synthetic pathways are theoretically possible, though not widely reported in the literature. The directness and high yield of the reaction between 4-Hydroxybenzaldehyde and 1,2-Dibromoethane make it the most practical and economically viable option. Alternative strategies would likely involve more complex starting materials or less efficient reaction sequences, such as the introduction of the aldehyde group onto a pre-formed bromoethoxybenzene (B12655237) scaffold. Given the efficiency of the established route, these alternatives are not commonly employed.

Functional Group Interconversions Involving the Aldehyde Group

The aldehyde functional group in this compound is a hub for a variety of chemical transformations, allowing for its conversion into alcohols, imines (Schiff bases), and carboxylic acids, thereby expanding its synthetic utility.

The aldehyde group can be readily reduced to a primary alcohol, yielding [4-(2-Bromoethoxy)phenyl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity. youtube.com It efficiently reduces aldehydes and ketones without affecting other functional groups like the ether linkage or the alkyl bromide under standard conditions. youtube.com

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol. youtube.com Stoichiometrically, one mole of sodium borohydride can reduce four moles of the aldehyde. orgsyn.org

Table 2: General Conditions for Sodium Borohydride Reduction of Aldehydes

| Parameter | Condition | Source |

| Reducing Agent | Sodium Borohydride (NaBH₄) | youtube.comorgsyn.org |

| Solvent | Protic (e.g., Methanol, Ethanol) | youtube.com |

| Temperature | Room Temperature | mediresonline.org |

| Workup | Aqueous Quench (e.g., water, dilute acid) | orgsyn.org |

| Product | Primary Alcohol | youtube.com |

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group, -HC=N-). mediresonline.orgnih.gov

The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is typically performed in a solvent like ethanol. mediresonline.orgnih.gov The formation of the product can be driven to completion by removing the water that is formed, although in many cases, especially with aromatic aldehydes, the reaction proceeds to high yield without this step. youtube.com The synthesis of Schiff bases from various substituted benzaldehydes often results in high yields, frequently exceeding 90%. mediresonline.orgresearchgate.net These reactions are fundamental in the synthesis of ligands for metal complexes and various biologically active compounds. nih.govresearchgate.net

Table 3: Typical Conditions for Schiff Base Formation from Benzaldehydes

| Parameter | Condition | Source |

| Substrates | Aldehyde and Primary Amine | youtube.com |

| Solvent | Ethanol or Methanol | mediresonline.orgnih.gov |

| Catalyst | Glacial Acetic Acid (a few drops) | nih.gov |

| Temperature | Room Temperature or Reflux | mediresonline.orgnih.gov |

| Reported Yields | 91-98% (for analogous systems) | mediresonline.org |

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 4-(2-Bromoethoxy)benzoic acid. sigmaaldrich.com This transformation opens the door to the synthesis of a variety of carboxylic acid derivatives, such as esters, amides, and acid chlorides.

A variety of oxidizing agents can accomplish this, but modern methods offer high selectivity. For example, a catalytic system using Oxone (potassium peroxymonosulfate) in the presence of an iodo-benzenesulfonic acid derivative can selectively oxidize primary alcohols and aldehydes to carboxylic acids. orgsyn.org Specifically for aldehydes, using approximately 1.2 equivalents of Oxone and adding water to the reaction can facilitate the complete oxidation to the corresponding carboxylic acid in excellent yield. orgsyn.org Once formed, 4-(2-Bromoethoxy)benzoic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be easily reacted with alcohols or amines to form esters and amides, respectively.

Reactions Involving the Bromoethoxy Moiety

The bromoethoxy portion of the molecule is particularly susceptible to reactions common for alkyl halides, primarily nucleophilic substitution and related transformations.

The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles. Amines, in particular, react readily to form the corresponding N-substituted derivatives. chemguide.co.ukchemguide.co.ukyoutube.com This type of reaction is fundamental in the synthesis of more complex molecules. chemguide.co.ukchemguide.co.uk

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbon atom bonded to the bromine. chemguide.co.ukchemguide.co.uk This leads to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction typically proceeds via an SN2 mechanism. chemguide.co.uk

Examples of such reactions include those with secondary amines like dimethylamine, piperidine, and morpholine (B109124). koreascience.krnih.govunimas.myresearchgate.net The reaction with N-methylimidazole represents the quaternization of a tertiary amine, forming a quaternary ammonium (B1175870) salt. youtube.com

A study on the reaction of morpholine with 4-bromobenzaldehyde (B125591) highlighted that under certain conditions, morpholine could also attack the carbonyl group. unimas.myresearchgate.net However, in the context of this compound, the primary reaction site for nucleophiles like amines is the bromoethoxy chain.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product |

| Dimethylamine | 4-(2-(Dimethylamino)ethoxy)benzaldehyde nih.gov |

| Piperidine | 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde |

| Morpholine | 4-(2-Morpholinoethoxy)benzaldehyde |

| N-methylimidazole | 1-Methyl-3-(2-(4-formylphenoxy)ethyl)-1H-imidazol-3-ium bromide |

The bromo group in this compound can be replaced by another halogen, such as iodine, through a halogen exchange reaction, often referred to as the Finkelstein reaction. This transformation is typically achieved by treating the bromo-compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). The equilibrium of this reaction is driven by the precipitation of the less soluble sodium bromide in acetone. The resulting 4-(2-iodoethoxy)benzaldehyde is often more reactive towards nucleophiles than its bromo-counterpart, making it a useful intermediate in certain synthetic routes.

The bromoethoxy moiety of this compound can be utilized in the synthesis of cyclic ethers. youtube.com For instance, intramolecular cyclization reactions can be induced under specific conditions, particularly after modification of the aldehyde group. If the aldehyde is reduced to an alcohol, the resulting hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine to form a six-membered cyclic ether.

Furthermore, this building block can be incorporated into the synthesis of various other heterocycles. The specific reaction pathways and resulting heterocyclic systems depend on the other reactants and the reaction conditions employed.

Advanced Synthetic Strategies Utilizing this compound as a Building Block

The unique combination of a reactive aldehyde and a bromoethoxy group makes this compound a valuable component in more complex synthetic strategies, including multicomponent and transition metal-catalyzed reactions.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.comcaltech.edu The aldehyde functionality of this compound makes it a suitable candidate for various MCRs, such as the Biginelli or Hantzsch reactions, which traditionally utilize aldehydes. tcichemicals.comresearchgate.net

For example, in a Biginelli-type reaction, this compound could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone derivative bearing the bromoethoxy-substituted phenyl group. tcichemicals.comresearchgate.net Similarly, it could participate in the Groebke-Blackburn-Bienaymé reaction. tcichemicals.com The presence of the bromoethoxy group in the final product offers a handle for further chemical modifications.

Table 2: Potential Multicomponent Reactions with this compound

| Reaction Name | Reactants | Potential Product Class |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | This compound, Ethyl acetoacetate, Ammonia (B1221849) | Dihydropyridine |

| Ugi Reaction | This compound, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. stonybrook.edumtroyal.ca While the primary focus of this section is on the bromoethoxy moiety, it is important to note that if the aromatic ring were halogenated (e.g., 4-bromo-3-(2-bromoethoxy)benzaldehyde), the aryl bromide would be the more likely site for these reactions.

However, the bromoethoxy group itself can, under certain conditions, participate in coupling reactions. More commonly, the aldehyde group is first transformed. For instance, conversion of the aldehyde to a terminal alkyne via the Corey-Fuchs reaction would set the stage for a Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov While this compound itself doesn't contain an aryl halide, it can be coupled with a partner that does.

Alternatively, if the molecule were modified to introduce an aryl halide, reactions like the Suzuki coupling would be possible. nih.gov For instance, a Suzuki coupling of a boronic acid with an aryl bromide derivative of this compound would proceed in the presence of a palladium catalyst. nih.gov

Photoreduction Mechanisms of Related Benzaldehydes in Different Solvents

The photochemical behavior of benzaldehydes is a subject of significant interest, revealing a strong dependency on the surrounding solvent environment. The solvent not only influences the efficiency of the photoreduction but can also dictate the reaction pathway, leading to different products. The photoreduction of benzaldehyde (B42025), a structurally related parent compound to this compound, serves as a fundamental model for understanding these mechanisms.

When benzaldehyde is subjected to photolysis, the resulting products are directly influenced by the solvent used. For instance, in solvents like benzene (B151609) or ethanol, the photochemical reaction yields hydrobenzoin (B188758) and benzyl alcohol. In contrast, when the reaction is carried out in hex-1-yne, a different set of products is formed, highlighting the solvent's role in directing the reaction's course. researchgate.net

The critical influence of the solvent in determining reaction outcomes is a recurring theme in photochemistry. In other photocatalytic systems, the choice of solvent can selectively favor one reaction pathway over another. For example, the photocatalytic dehydrogenation of N-heterocycles can be steered to produce either heteroarenes or biheteroarenes simply by switching the solvent from acetone to 1,2-dichloroethane (B1671644) (DCE). acs.org This principle underscores the importance of solvent selection in designing selective photochemical syntheses involving aldehyde functionalities.

Detailed findings on the photolysis of benzaldehyde in various solvents are summarized below.

Table 1: Products of Benzaldehyde Photolysis in Different Solvents

| Solvent | Photolysis Products | Source |

| Benzene | Hydrobenzoin, Benzyl alcohol | researchgate.net |

| Ethanol | Hydrobenzoin, Benzyl alcohol | researchgate.net |

| Hex-1-yne | Specific addition products (not detailed in source) | researchgate.net |

| Air (O₂) | Benzoic Acid | researchgate.net |

Applications of 4 2 Bromoethoxy Benzaldehyde in Material Science and Advanced Organic Synthesis

Precursor for Advanced Polymeric Materials (e.g., Polyurethanes, Polyesters)

The unique structure of 4-(2-bromoethoxy)benzaldehyde makes it a valuable starting material for the synthesis of specialized polymers like polyurethanes and polyesters. researchgate.net The compound itself does not directly polymerize but serves as a key intermediate that can be chemically modified to produce monomers suitable for polymerization.

For instance, the aldehyde group can be reduced to a primary alcohol, yielding 4-(2-bromoethoxy)benzyl alcohol. This resulting molecule contains both a hydroxyl group and a bromine atom. The bromine can then be substituted, for example, through hydrolysis or reaction with a diol, to create a diol monomer. This custom diol, featuring the specific ether linkage derived from the original benzaldehyde (B42025), can then be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters through step-growth polymerization.

The incorporation of the bromoethoxy-derived segment into the polymer backbone can impart specific properties, such as altered thermal stability, solubility, and mechanical characteristics, depending on the final structure of the polymer.

Table 1: Functional Group Transformations for Polymer Monomer Synthesis

| Functional Group | Transformation Reaction | Resulting Group for Polymerization | Target Polymer |

|---|---|---|---|

| Aldehyde (-CHO) | Reduction (e.g., with NaBH₄) | Primary Alcohol (-CH₂OH) | Polyesters, Polyurethanes |

Synthesis of Photo-Responsive Materials

The benzaldehyde moiety within this compound provides a chromophoric unit that can be integrated into larger molecular systems to create materials with tailored photophysical properties. Benzaldehyde and its derivatives are known to possess specific photochemical behaviors, making them useful components in the design of photoactive materials. rsc.orgresearchgate.net

Calixarenes are macrocyclic compounds that act as host molecules due to their well-defined hydrophobic cavities. Their properties can be fine-tuned by chemical modification of their "upper" or "lower" rims. Substituted benzaldehydes are valuable reagents for this functionalization. researchgate.net

This compound can be used to modify calixarene (B151959) structures in several ways:

The aldehyde group can react with amino-functionalized calixarenes to form Schiff base linkages.

The bromoethoxy group can serve as an alkylating agent to attach the benzaldehyde unit to the phenolic hydroxyl groups on the lower rim of the calixarene.

By covalently attaching the this compound unit to a calixarene, a new host molecule is created with a functionalized cavity. The benzaldehyde group can influence the host's recognition properties for specific guest molecules and can act as a signaling unit, where guest binding events could be detected through changes in the material's spectroscopic properties.

Photo-responsive materials are advanced materials that change their properties upon exposure to light. rsc.orgrsc.org A common strategy for creating these materials is to incorporate a photoactive molecule, or photoswitch, into a larger scaffold. rsc.orgbohrium.com

Calixarenes functionalized with photo-switchable units, such as azobenzenes, are a known class of photo-responsive systems. nih.gov this compound serves as a key building block for this purpose. Its reactive bromoethoxy handle allows it to be covalently integrated into larger molecular architectures, such as polymers or calixarenes. researchgate.net The benzaldehyde moiety itself possesses inherent photophysical properties that can contribute to the final material's response to light. rsc.org By integrating this compound, researchers can design materials where light absorption can trigger changes in conformation, binding affinity, or other chemical properties.

Building Block for Functional Organic Molecules

Beyond polymer science, this compound is a crucial intermediate in the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds and complex molecular architectures. researchgate.net

The aldehyde group is a key functional group in many multicomponent reactions used to construct heterocyclic rings. This compound is explicitly used as a synthetic intermediate for synthesizing heterocycles like imidazoles and pyrazoles. researchgate.net

Imidazoles: In reactions such as the Radziszewski synthesis, an aldehyde (in this case, this compound) is condensed with a 1,2-dicarbonyl compound and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a substituted imidazole (B134444) ring.

Pyrazoles: Pyrazoles are typically formed from the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. The this compound can be used as a precursor to synthesize the required dicarbonyl starting material, thereby incorporating the 4-(2-bromoethoxy)phenyl group into the final pyrazole (B372694) structure.

The bromoethoxy group remains intact during these cyclization reactions, providing a reactive site on the final heterocyclic product for further functionalization, such as linking the molecule to other structures or surfaces.

Benzoxazepines are seven-membered heterocyclic compounds that are important scaffolds in medicinal chemistry. The synthesis of certain nih.govbenzoxazepine derivatives involves the condensation of an amino alcohol or a diamine with a bromoethoxy-substituted benzaldehyde. nih.gov In these reactions, the aldehyde group first reacts with an amine to form an imine. Subsequently, an intramolecular cyclization occurs where the second nucleophile (e.g., a hydroxyl or another amino group) displaces the bromine atom on the ethoxy chain, forming the seven-membered ring.

While some literature specifically describes this reaction using the ortho-isomer, 2-(2-bromoethoxy)benzaldehyde (B1272446), the chemical principle is directly applicable to the para-isomer, this compound, to create different regioisomers of the final benzoxazepine product. nih.gov This highlights the compound's utility in building complex, multi-ring molecular systems.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polyurethanes |

| Polyesters |

| Calixarene |

| Imidazoles |

| Pyrazoles |

| Benzoxazepines |

| 4-(2-bromoethoxy)benzyl alcohol |

| Sodium borohydride (B1222165) (NaBH₄) |

| Diisocyanates |

| Dicarboxylic acids |

| Azobenzene |

| Ammonia |

| Ammonium acetate |

Preparation of Complex Molecular Architectures (e.g., Benzoxazepines)

Role in the Development of Supramolecular Assemblies

The structural features of this compound and its derivatives facilitate their participation in various non-covalent interactions, which are crucial for the construction of supramolecular assemblies. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, dictate the molecular packing in the solid state and are fundamental to the field of crystal engineering. nih.gov

Derivatives of this compound exhibit a range of hydrogen bonding interactions. In the products formed from condensation with diamines or amino alcohols, classical N-H···N hydrogen bonds can form, linking molecular units into chains or more complex networks. arkat-usa.org For example, the crystal structure of a saturated oxazepine derived from 2-(2-bromoethoxy)benzaldehyde and ethylenediamine (B42938) shows N-H···N hydrogen bonds that connect the molecules into chain structures. arkat-usa.org

Furthermore, weaker C-H···O hydrogen bonds are commonly observed in benzaldehyde derivatives. nih.gov The carbonyl oxygen atom is a good hydrogen bond acceptor, and it can interact with various C-H donors from neighboring molecules. nih.govrsc.org These interactions, though individually weak, collectively play a significant role in stabilizing the crystal lattice. nih.gov The presence and nature of these hydrogen bonds can be investigated using techniques like X-ray crystallography and NMR spectroscopy. arkat-usa.orgrsc.org

The bromine atom in the this compound structure is a key functional group for engaging in halogen bonding. arkat-usa.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. mdpi.com

In derivatives where strong proton donors like N-H groups are absent, C-Br···N halogen bonding can become a dominant interaction in the crystal packing. arkat-usa.org For instance, in certain unsaturated benzoxazepine derivatives, C-Br···N interactions with distances around 3.37-3.39 Å (close to the sum of the van der Waals radii) have been observed, connecting molecules into dimeric structures. arkat-usa.org The directionality of these bonds, with C-Br···N angles around 158°, is characteristic of halogen bonding. arkat-usa.org The interplay between halogen bonds and other weak interactions helps to generate robust supramolecular networks. nih.gov

The aromatic ring of this compound and its derivatives is capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are crucial for the formation of layered or columnar structures in the solid state. nih.govresearchgate.net

Table 2: Non-Covalent Interactions in Benzaldehyde Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H, C-H | N, O | N-H···N: ~3.15C-H···O: Variable | Formation of chains, sheets, and 3D networks arkat-usa.orgnih.gov |

| Halogen Bonding | C-Br | N | C-Br···N: ~3.37 - 3.39 | Dimer formation, stabilization of crystal packing arkat-usa.org |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | ~3.3 - 3.8 | Formation of columns and layered structures nih.gov |

Computational and Theoretical Studies of 4 2 Bromoethoxy Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of benzaldehyde (B42025) derivatives. DFT calculations allow for the prediction of optimized geometries, vibrational frequencies, and various thermodynamic parameters, providing a molecular-level understanding of their structure and stability. nih.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are frequently used to analyze the distribution of electrons and the energies of molecular orbitals. For substituted benzaldehydes, analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed to understand molecular stability arising from hyper-conjugative interactions and charge delocalization. nih.gov

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov These calculations can determine properties like ionization potential, electron affinity, and global electrophilicity, which are crucial for predicting how the molecule will interact with other reagents. nih.govconicet.gov.ar Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify the likely sites for electrophilic and nucleophilic attack. nih.gov For benzaldehyde derivatives, the negative potential is typically localized around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. nih.govnih.gov

DFT calculations have been instrumental in mapping the reaction mechanisms involving benzaldehyde derivatives, particularly in the formation of hemiaminals and Schiff bases. These reactions are fundamental in organic synthesis and biochemical processes.

A detailed study on the reaction between benzaldehyde derivatives and 4-amine-4H-1,2,4-triazole, investigated at the DFT (B3LYP)/6-31+G(d) level, identified a multi-step mechanism. canterbury.ac.uk The process involves three principal transition states (TS):

TS1: This initial state corresponds to the nucleophilic attack of the amine nitrogen on the carbonyl carbon, coupled with a hydrogen transfer from the amine to the carbonyl oxygen. This step leads to the formation of a hemiaminal intermediate. canterbury.ac.uk

TS2: Following the formation of the hemiaminal, an internal rearrangement of the molecular structure occurs, preparing the molecule for the subsequent dehydration step. canterbury.ac.uk

TS3: This final transition state involves the breaking of the O-H bond and the elimination of a water molecule, resulting in the formation of the C=N double bond characteristic of a Schiff base. canterbury.ac.uk

The electronic nature of substituents on the benzaldehyde ring and the surrounding solvent environment significantly modulate the reaction pathways and energetics. DFT studies have systematically investigated these influences.

Solvation Effects: The presence of a solvent, particularly a polar one like water, can dramatically alter reaction barriers. DFT studies incorporating a polarizable continuum model (PCM) or explicit solvent molecules show that solvents can stabilize transition states and intermediates. canterbury.ac.ukresearchgate.net For instance, the reaction mechanism for Schiff base formation has been studied in the presence of one to five water molecules, demonstrating the role of the solvent in facilitating proton transfers and influencing the energy landscape of the reaction. canterbury.ac.uk In general, increasing solvent polarity can attenuate the electronic effects of substituents compared to the gas phase. researchgate.net

| Substituent Type | Example Group | Effect on Aldehyde Electrophilicity | Impact on Reaction Rate (e.g., Schiff Base Formation) | Relevant Finding |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂ | Increases | Generally accelerates reaction with nucleophiles | Electron-poor benzaldehydes show increased reactivity. d-nb.info |

| Moderately Electron-Withdrawing | -Br, -Cl | Increases | Accelerates reaction with nucleophiles | Halogen-substituted benzaldehydes have a lower affinity for some solid catalyst surfaces. d-nb.info |

| Electron-Donating | -OCH₃, -CH₃ | Decreases | Generally slows reaction with nucleophiles | Electron-donating groups can increase substrate/surface affinity, potentially lowering the turnover frequency (TOF). d-nb.info |

Molecular Dynamics and Conformation Analysis

While DFT provides static pictures of molecules, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. This is crucial for understanding conformational flexibility and intermolecular interactions in a more realistic, solvated environment.

The 4-(2-Bromoethoxy)benzaldehyde molecule possesses several rotatable bonds, primarily within the bromoethoxy side chain (C-O, C-C bonds). This flexibility allows the molecule to adopt various conformations in solution. MD simulations can be used to explore the potential energy landscape of such molecules, identifying low-energy, stable conformations and the energy barriers between them. nih.gov

Conformational analysis through techniques like Ramachandran plots (for larger molecules like peptides) or by tracking key dihedral angles and the radius of gyration can reveal the molecule's flexibility and its intrinsic preference for folded or extended structures. nih.gov For a molecule like this compound, these simulations would elucidate the preferred spatial arrangement of the bromoethoxy group relative to the phenyl ring, which can influence its packing in the solid state and its interaction with biological targets.

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. Theoretical studies are vital for identifying and quantifying these forces, which determine the supramolecular architecture.

For substituted benzaldehydes, X-ray crystallography combined with theoretical calculations has revealed several key interactions that direct crystal packing:

C–H⋯O Hydrogen Bonds: The carbonyl group is a potent hydrogen bond acceptor, frequently forming C–H⋯O interactions that link molecules into dimers or chains. rsc.org

Halogen Bonding: In bromo-substituted derivatives, type I Br⋯Br halogen bonding interactions can play a significant role in stabilizing the crystal packing. rsc.org

π-Stacking Interactions: The aromatic rings can interact through C–H⋯π and π–π stacking, further strengthening the molecular assembly. rsc.org

An analysis of six benzaldehyde derivatives showed that an interplay of these weak interactions facilitates the formation of complex, multi-dimensional supramolecular networks. rsc.org The specific position of substituents can lead to subtle but important differences in the resulting crystal packing, even between structurally similar molecules. rsc.org Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts. rsc.org

| Interaction Type | Description | Typical Role in Crystal Packing | Source |

|---|---|---|---|

| C–H⋯O Hydrogen Bond | Interaction between an activated C-H bond and a carbonyl oxygen. | Forms diverse synthons, often leading to dimeric structures or chains. | rsc.org |

| Halogen Bond (e.g., Br⋯Br) | An attractive interaction involving a halogen atom. | Contributes to the generation of the overall packing, especially in halogenated compounds. | rsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Facilitates the formation of multi-dimensional networks and stabilizes the crystal lattice. | rsc.org |

| C–H⋯π Interaction | A weak hydrogen bond between a C-H group and a π-system. | Works in concert with other interactions to consolidate the supramolecular structure. | rsc.org |

Quantum Chemical Methods for Predicting Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. openaccessjournals.com These methods solve for the electron density of a system to determine its energy and other properties, providing a detailed picture of how a molecule will interact with others.

Nucleophilic and Electrophilic Sites

The reactivity of this compound is governed by the distribution of electron density across the molecule, which dictates its nucleophilic (electron-rich) and electrophilic (electron-poor) sites. Computational methods like Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are used to identify these regions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. Different colors denote varying levels of electron density; typically, red indicates electron-rich areas (nucleophilic) that are prone to electrophilic attack, while blue signifies electron-poor regions (electrophilic) that are susceptible to nucleophilic attack.

For a molecule like this compound, the MEP would likely show a high negative potential (red) around the oxygen atom of the carbonyl group (C=O) and the ether oxygen, making them key nucleophilic sites. Conversely, the carbon atom of the carbonyl group and the hydrogen of the aldehyde group would exhibit a positive potential (blue), identifying them as primary electrophilic sites. A similar analysis on 4-hydroxybenzaldehyde (B117250) confirms that the most negative regions are located over the oxygen atoms, while the hydrogen of the aldehyde group is a primary site for nucleophilic attack. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for chemical reactivity. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity.

While specific calculations for this compound are not available in the cited literature, a study on the related 4-(Dimethylamino)benzaldehyde using DFT calculations provides illustrative data. nih.govconicet.gov.ar The analysis revealed the distribution of these orbitals and allowed for the calculation of global reactivity descriptors. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies This table presents data for 4-(Dimethylamino)benzaldehyde as an example of the types of parameters derived from FMO analysis. nih.gov

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -5.79 |

| LUMO Energy | ELUMO | - | -1.63 |

| Energy Gap | Egap | ELUMO - EHOMO | 4.16 |

| Ionization Potential | I | -EHOMO | 5.79 |

| Electron Affinity | A | -ELUMO | 1.63 |

| Electronegativity | χ | (I+A)/2 | 3.71 |

| Chemical Hardness | η | (I-A)/2 | 2.08 |

| Global Electrophilicity Index | ω | χ²/(2η) | 3.31 |

This type of analysis for this compound would pinpoint the specific atoms contributing to the HOMO and LUMO, thereby identifying the most probable sites for nucleophilic and electrophilic reactions.

Transition State Characterization

Chemical reactions proceed from reactants to products through a high-energy intermediate known as the transition state (TS). Characterizing the geometry and energy of the TS is crucial for understanding reaction mechanisms and calculating activation energies, which determine reaction rates.

Computational chemists use various algorithms to locate the TS on the potential energy surface. youtube.com For reactions involving this compound, such as its reduction, oxidation, or its use in forming larger molecules, identifying the transition state is key. For instance, in a nucleophilic addition to the carbonyl group, calculations would model the approach of the nucleophile and the subsequent changes in bond lengths and angles as the system moves towards the transition state, where the new bond is partially formed and the C=O bond is partially broken.

A theoretical study on the photoreduction of the related molecule 4-bromobenzaldehyde (B125591) (4-BBA) employed DFT methods to investigate the reaction mechanism. uni.lu The study successfully located the transition states for both carbonyl reduction and debromination, finding that the solvent played a critical role in determining which pathway was favored. uni.lu Calculations showed that in ethanol (B145695), the transition state for carbonyl reduction was lower in energy, whereas in acetonitrile, the debromination pathway was kinetically favored. uni.lu Similar computational strategies would be essential to map out reaction pathways for this compound.

In Silico Modeling for Material Science Applications

In silico modeling, or computational simulation, is a cornerstone of modern materials science, enabling the design of novel materials with specific, tailored properties before their synthesis. openaccessjournals.com For derivatives of this compound, this approach is particularly valuable for exploring potential applications in optics and electronics.

Prediction of Photophysical Properties in Conjugated Systems

Derivatives of this compound can be used as building blocks for larger conjugated systems, which are of interest for their optical and electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the photophysical characteristics of such molecules, including their absorption and emission spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This is crucial for designing materials like UV absorbers or dyes. For example, a study on dioctyl 4-methoxybenzylidenemalonate, a molecule with a similar benzylidene core, used fluorescence and phosphorescence spectroscopy alongside theoretical calculations to determine the energy levels of its excited states, which is fundamental to its function as a UV stabilizer. rsc.org

Table 2: Example of Predicted Electronic Transitions This table shows illustrative TD-DFT data for 4-hydroxybenzaldehyde, demonstrating the type of information obtained for predicting photophysical properties. wikipedia.org

| Transition | Wavelength (λ) (nm) | Excitation Energy (E) (eV) | Oscillator Strength (f) |

| S0 → S1 | 316.45 | 3.91 | 0.0000 |

| S0 → S2 | 261.52 | 4.74 | 0.0000 |

| S0 → S3 | 256.48 | 4.83 | 0.5471 |

The oscillator strength (f) indicates the probability of a given electronic transition. A higher value suggests a more intense absorption band. Such calculations on conjugated systems derived from this compound would allow researchers to predict their color, light-absorption efficiency, and suitability for applications in devices like organic light-emitting diodes (OLEDs) or solar cells.

Design of Novel Compounds with Tailored Properties

Computational modeling allows for the rational design of new compounds by modifying a parent structure, like this compound, and calculating the properties of the resulting derivatives. This in silico screening is far more efficient than synthesizing and testing each compound experimentally.

For instance, by computationally replacing the bromoethyl group with various other functional groups or by extending the conjugated system, researchers can systematically tune the molecule's properties. This could involve:

Tuning the HOMO-LUMO Gap: Modifying substituents on the aromatic ring to raise or lower the HOMO and LUMO energy levels, thereby controlling the molecule's conductivity and absorption spectrum.

Enhancing Non-Linear Optical (NLO) Properties: Designing derivatives with large dipole moments and hyperpolarizability, which are desirable for materials used in telecommunications and optical computing. Calculations on 4-hydroxybenzaldehyde have shown how its dipole moment and hyperpolarizability can be determined computationally to assess its NLO activity. wikipedia.org

Improving Charge Transport: Modeling how derivatives pack in a solid state to predict their charge carrier mobility, which is essential for designing efficient organic semiconductors.

This predictive power accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates identified through computational design. openaccessjournals.com

Q & A

Q. What are the key physicochemical properties of 4-(2-Bromoethoxy)benzaldehyde critical for experimental design?

The compound has a molecular formula of C₉H₉BrO₂ , a molecular weight of 229.071 g/mol , and a density of 1.5±0.1 g/cm³ . Its boiling point is 327.9±22.0 °C at atmospheric pressure, and the flash point is 152.1±22.3 °C . These properties guide solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding open flames). The bromoethoxy group enhances reactivity in nucleophilic substitutions, making it valuable in multi-step organic syntheses .

Q. What is a standard synthetic route for this compound?

The Williamson ether synthesis is commonly employed. For example:

Q. What safety precautions are essential when handling this compound?

Although specific toxicological data are limited, brominated compounds generally require:

Q. How can HPLC-UV be used to quantify this compound in mixtures?

Derivatize the aldehyde group with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions. The resulting Schiff base absorbs UV light at 254 nm, enabling quantification. Validate the method with calibration curves and spike-recovery experiments .

Advanced Research Questions

Q. How can reaction conditions optimize the Williamson ether synthesis of this compound?

- Base selection : Cs₂CO₃ in DMF increases reaction efficiency compared to K₂CO₃ in acetone due to stronger basicity and polar aprotic solvent effects .

- Solvent choice : DMF accelerates SN2 reactions but complicates purification; acetone offers easier workup .

- Reaction time : Monitor via TLC; extended reflux (≥12 hours) may improve yields for sterically hindered substrates.

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : Confirm ether linkage (δ 4.3–4.5 ppm for –OCH₂CH₂Br) and aldehyde proton (δ 9.8–10.0 ppm).

- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonds, CH-π stacking) .

- Elemental analysis : Validate C, H, Br, and O content within ±0.3% of theoretical values .

Q. How does this compound facilitate macrocyclic compound synthesis?

The aldehyde group undergoes condensation with polyamines (e.g., ethylenediamine) to form Schiff bases, which cyclize into macrocycles. For example, reaction with oligo-amines yields [1+1] or [2+2] macrocycles, stabilized by π-π interactions and hydrogen bonds .

Q. What strategies resolve contradictions in reported spectral or melting point data?

Q. How does solvent polarity impact the reaction efficiency of bromoethoxy group installation?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, accelerating bromide displacement. However, they may promote side reactions (e.g., aldehyde oxidation). Non-polar solvents (toluene) reduce byproducts but require higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.